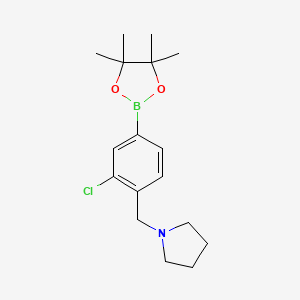

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and facilitates its use in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pyrrolidinomethyl group and the chloro substituent on the phenyl ring adds to its versatility and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

-

Formation of the Boronic Acid Intermediate: : The initial step involves the formation of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid. This can be achieved through the reaction of 3-Chloro-4-(pyrrolidinomethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

-

Protection with Pinacol: : The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as toluene or dichloromethane to form the pinacol ester. This step is crucial for enhancing the stability of the boronic acid and facilitating its use in subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using reagents such as hydrogen peroxide or sodium perborate.

Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The primary applications of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester include:

-

Suzuki-Miyaura Coupling Reactions :

- This compound is commonly used as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. The presence of the boronic acid moiety allows for the coupling with aryl halides in the presence of palladium catalysts.

- Case Study : A study demonstrated the effectiveness of this compound in synthesizing complex aromatic structures by coupling with various aryl iodides and bromides. The reaction conditions were optimized to enhance yield and selectivity.

-

Synthesis of Sulfinamides :

- It serves as a substrate in the preparation of sulfinamide derivatives through reactions with diethylaminosulfur trifluoride (DAST). This application is significant in medicinal chemistry for developing pharmaceutical compounds.

- Case Study : Research highlighted the utility of this compound in producing diverse sulfinamides, showcasing its versatility in organic synthesis.

-

Fluorescent Probes :

- The compound can be modified to create fluorescent probes for biological imaging. The boron atom's ability to form reversible covalent bonds enables the design of sensors that can detect specific biomolecules.

- Case Study : A recent investigation focused on developing a fluorescent probe based on this boronic ester for real-time monitoring of glucose levels in biological samples.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester in chemical reactions involves:

Transmetalation: In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

Oxidative Addition and Reductive Elimination: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Nucleophilic Attack: In substitution reactions, nucleophiles attack the chloro substituent, leading to the formation of substituted products.

Comparación Con Compuestos Similares

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester: can be compared with other boronic esters and phenylboronic acids:

Phenylboronic Acid, Pinacol Ester: Lacks the chloro and pyrrolidinomethyl substituents, making it less versatile in certain reactions.

4-Chlorophenylboronic Acid, Pinacol Ester: Similar but lacks the pyrrolidinomethyl group, which can affect its reactivity and applications.

3-Chloro-4-(methyl)phenylboronic Acid, Pinacol Ester: Similar but lacks the pyrrolidinomethyl group, which can influence its biological activity and chemical reactivity.

The unique combination of the chloro and pyrrolidinomethyl groups in This compound enhances its reactivity and broadens its range of applications compared to similar compounds.

Actividad Biológica

3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester (CAS: 2096337-95-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a pyrrolidinomethyl moiety. Its biological activity primarily revolves around its role in drug discovery, particularly in the development of inhibitors for various enzymes and receptors.

- Molecular Formula : C17H25BClNO2

- Molecular Weight : 321.65 g/mol

- Purity : Typically ≥ 95%

- Appearance : Liquid or solid depending on the formulation

The biological activity of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid pinacol ester is largely attributed to its ability to form reversible covalent bonds with biomolecules, particularly serine and cysteine residues in proteins. This property allows it to act as an inhibitor for various proteases and kinases, which are critical in numerous signaling pathways.

Biological Activities

-

Antitumor Activity :

- Studies have shown that boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. The specific activity of this compound against different cancer cell lines needs further exploration, but preliminary data suggest potential efficacy.

-

Enzyme Inhibition :

- The compound has been investigated for its inhibitory effects on enzymes such as serine proteases. In vitro assays indicate that it can effectively inhibit these enzymes, which play significant roles in inflammation and cancer progression.

-

Antiviral Properties :

- Emerging research suggests that boronic acids may exhibit antiviral properties by interfering with viral replication mechanisms. The specific antiviral activity of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid pinacol ester requires further validation through dedicated studies.

Case Study 1: Anticancer Activity

A study conducted on various boronic acid derivatives demonstrated that compounds similar to 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the inhibition of the proteasome pathway, leading to increased apoptosis markers.

Case Study 2: Enzyme Inhibition

In a comparative study of boronic acids as serine protease inhibitors, 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid showed competitive inhibition with an IC50 value in the low micromolar range against trypsin-like enzymes. This suggests its potential application in therapeutic contexts where protease activity modulation is beneficial.

Data Table of Biological Activities

Propiedades

IUPAC Name |

1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTOISQUJFQIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.